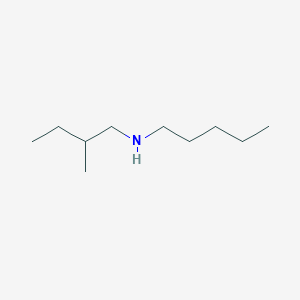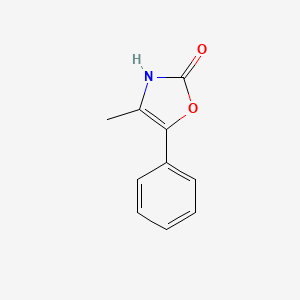
4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline is a chemical compound characterized by its unique structure, which includes a diazepine ring fused with an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with substituted anilines in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the diazepine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of diazepine oxides.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline involves its interaction with specific molecular targets. The diazepine ring can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
類似化合物との比較
Diphenylamine: An organic compound with a similar structural motif but lacking the diazepine ring.
Aniline Derivatives: Compounds like N-phenylaniline, which share the aniline moiety but differ in the attached functional groups.
Uniqueness: 4-(3,7-Diphenyl-4H-1,2-diazepin-5-yl)aniline is unique due to the presence of the diazepine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler aniline derivatives and other related compounds .
特性
CAS番号 |
61102-85-0 |
|---|---|
分子式 |
C23H19N3 |
分子量 |
337.4 g/mol |
IUPAC名 |
4-(3,7-diphenyl-4H-diazepin-5-yl)aniline |
InChI |
InChI=1S/C23H19N3/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-26-23(16-20)19-9-5-2-6-10-19/h1-15H,16,24H2 |
InChIキー |
BCHHRRCFMHVVOE-UHFFFAOYSA-N |
正規SMILES |
C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


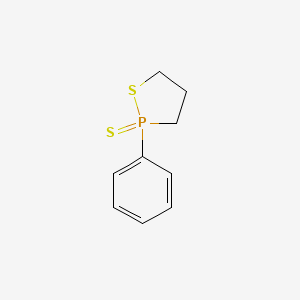
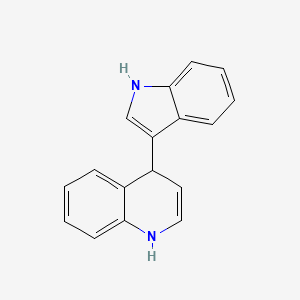
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
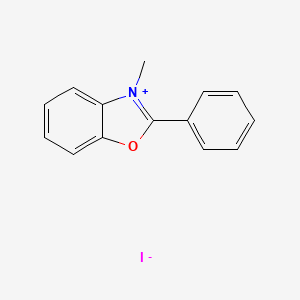
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
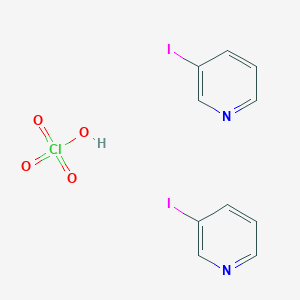
![Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane](/img/structure/B14584593.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
